Falipamil

Vue d'ensemble

Description

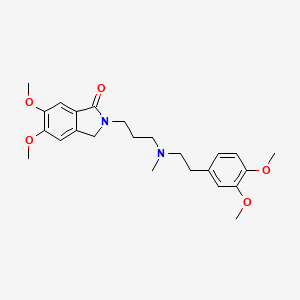

Falipamil : est un dérivé du vérapamil et un antagoniste des canaux calciques. Sa structure chimique est 2-(3-{[2-(3,4-diméthoxyphényl)éthyl]méthylamino}propyl)-5,6-diméthoxy-2,3-dihydro-1H-isoindol-1-one . Ce composé affecte sélectivement le cœur, en particulier le nœud sinusal, entraînant des effets anti-tachycardiaques importants. Il réduit également la fréquence cardiaque normale et diminue la consommation d'oxygène du myocarde, ce qui le rend potentiellement utile dans divers contextes.

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse du falipamil impliquent des transformations chimiques pour obtenir sa structure complexe. Malheureusement, les voies de synthèse spécifiques ne sont pas largement documentées dans la littérature. Il est probable que le composé est synthétisé par des réactions en plusieurs étapes, à partir de précurseurs facilement disponibles.

Production industrielle : Les détails concernant les méthodes de production à l'échelle industrielle sont rares. Les chercheurs et les entreprises pharmaceutiques peuvent avoir des méthodes propriétaires pour la synthèse à grande échelle. Des recherches supplémentaires seraient nécessaires pour découvrir des procédés industriels spécifiques.

Analyse Des Réactions Chimiques

Types de réactions : Le falipamil peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Sans données précises, nous ne pouvons pas fournir d'exemples spécifiques.

Réactifs et conditions courants : Encore une fois, en raison d'informations limitées, nous ne pouvons pas énumérer les réactifs et les conditions courants. Les réactifs typiques de la synthèse organique (oxydants, agents réducteurs, etc.) joueraient probablement un rôle.

Produits principaux : Les principaux produits formés pendant la synthèse du this compound dépendraient des réactions spécifiques impliquées. Celles-ci pourraient inclure des intermédiaires, des régioisomères et des stéréoisomères.

4. Applications de la recherche scientifique

Chimie : La structure unique du this compound et ses propriétés de blocage des canaux calciques en font un sujet intéressant pour de nouvelles investigations chimiques. Les chercheurs pourraient explorer sa réactivité, sa stabilité et ses modifications potentielles.

Biologie et médecine :Recherche cardiovasculaire : Compte tenu de ses effets sur la fréquence cardiaque, le this compound pourrait être étudié pour la gestion des arythmies ou comme agent antiangineux.

Neurosciences : Les canaux calciques jouent un rôle crucial dans la fonction neuronale, donc l'impact du this compound sur l'activité neuronale mérite d'être exploré.

Développement de médicaments : L'investigation de la pharmacocinétique et de la pharmacodynamique du this compound pourrait conduire à de nouvelles applications thérapeutiques.

Industrie : Bien qu'il ne soit pas largement utilisé, le potentiel du this compound en tant que bloqueur des canaux calciques pourrait inciter les entreprises pharmaceutiques à explorer ses applications commerciales.

5. Mécanisme d'action

Le this compound exerce ses effets en agissant directement sur le nœud sinusal, ce qui réduit la fréquence cardiaque. Ses cibles moléculaires impliquent probablement les canaux calciques, affectant la contractilité et le rythme cardiaques. Des études mécanistiques détaillées sont nécessaires pour élucider les voies impliquées.

Applications De Recherche Scientifique

Falipamil is a calcium channel blocker that has been investigated for various clinical applications, particularly in cardiovascular medicine . It is also known as AQ-A 39 and has the molecular formula C24H32N2O5.

Scientific Research Applications

This compound's unique structure and calcium channel-blocking properties make it an interesting subject for chemical investigations. Researchers explore its reactivity, stability, and potential modifications.

Biology and Medicine

- Cardiovascular Research Given its effects on heart rate, this compound could be studied for arrhythmia management or as an antianginal agent. this compound influences the electrophysiological structure of the heart, leading to varied heart activity rates depending on the dosage administered.

- Neuroscience Because calcium channels play a crucial role in neuronal function, this compound’s impact on neural activity warrants exploration.

- Drug Development Investigating this compound’s pharmacokinetics and pharmacodynamics could lead to new therapeutic applications. Studies suggest this compound primarily targets the sinoatrial node, the heart's natural pacemaker, explaining its potential for controlling heart rate.

Industry

While not widely used, this compound’s potential as a calcium channel blocker may inspire pharmaceutical companies to explore its commercial applications.

Target and Mode of Action

This compound is a calcium channel blocker that targets voltage-gated calcium channels (VDCCs). It interacts with VDCCs by blocking them.

Pharmacokinetics

Studies have found that this compound shows high recovery in urine and feces after intravenous administration.

Result of Action

This compound's action results in a decrease in heart rate, particularly in animals. The primary biological activity of this compound is its role as a bradycardic agent, decreasing the heart rate by reducing the diastolic depolarization rate in cardiac tissues.

Biochemical Analysis

This compound interacts with various enzymes and proteins to exert its effects and has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions.

Temporal Effects

The effects of this compound change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .

Dosage Effects in Animal Models

Mécanisme D'action

Falipamil exerts its effects by directly acting on the sinus node, reducing heart rate. Its molecular targets likely involve calcium channels, affecting cardiac contractility and rhythm. Detailed mechanistic studies are needed to elucidate the pathways involved.

Comparaison Avec Des Composés Similaires

L'unicité du falipamil réside dans sa structure dérivée du vérapamil. Des composés similaires comprennent le vérapamil lui-même, le diltiazem et d'autres bloqueurs des canaux calciques. Les caractéristiques chimiques distinctes du this compound le distinguent.

Activité Biologique

Falipamil, also known as AQ-A 39, is a calcium channel antagonist with significant potential in the treatment of cardiovascular diseases. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

- Molecular Formula : C24H32N2O5

- Molecular Weight : 416.53 g/mol

- CAS Number : 77862-92-1

This compound belongs to the class of voltage-gated calcium channel blockers (VDCCs), primarily targeting L-type calcium channels in cardiac tissues. This action is crucial for its role in modulating heart rate and vascular tone.

This compound acts by inhibiting the influx of calcium ions through L-type calcium channels, particularly affecting the sinoatrial node—the heart's natural pacemaker. This inhibition leads to:

- Decreased Heart Rate : By reducing diastolic depolarization, this compound can induce bradycardia, which is beneficial in conditions where heart rate control is necessary.

- Vasodilation : The compound relaxes vascular smooth muscle, contributing to lower blood pressure and improved coronary blood flow.

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine and feces with significant recovery rates noted in studies.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Bradycardic Agent | Decreases heart rate by reducing depolarization | |

| Vasodilatory Effect | Relaxes blood vessels, lowering blood pressure | |

| Interaction with Other Drugs | Modulates efficacy and safety profiles of other cardiovascular agents |

Clinical Applications

This compound has been explored for various clinical applications in cardiovascular medicine:

- Ischemic Heart Disease : Its ability to improve heart rate variability and myocardial perfusion makes it a candidate for treating ischemic conditions.

- Arrhythmias : The compound's electrophysiological effects may help manage specific arrhythmias by stabilizing cardiac electrical activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in clinical settings:

-

Study on Ischemic Heart Disease :

- Objective : Evaluate the impact of this compound on heart rate and myocardial oxygen consumption.

- Results : Patients exhibited significant reductions in heart rate and improved exercise tolerance compared to baseline measurements.

-

Combination Therapy Research :

- Objective : Assess the interaction between this compound and other antihypertensive medications.

- Findings : The combination therapy showed enhanced blood pressure control with minimal adverse effects, suggesting a synergistic effect.

-

Electrophysiological Studies :

- Objective : Investigate the effects of this compound on cardiac action potentials.

- Results : Alterations in action potential duration were observed, indicating its potential for arrhythmia management.

Propriétés

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMGNNQOCVDZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228476 | |

| Record name | Falipamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77862-92-1 | |

| Record name | Falipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Falipamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.